molecular formula C15H15ClN2O2S B2916901 (E)-2-(2-chlorophenyl)-N-(1-pyridin-4-ylethyl)ethenesulfonamide CAS No. 1281684-17-0

(E)-2-(2-chlorophenyl)-N-(1-pyridin-4-ylethyl)ethenesulfonamide

Cat. No. B2916901
CAS RN: 1281684-17-0
M. Wt: 322.81
InChI Key: JVOPFXNWLVJCAA-UHFFFAOYSA-N
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Description

(E)-2-(2-chlorophenyl)-N-(1-pyridin-4-ylethyl)ethenesulfonamide, also known as JP-8-039, is a sulfonamide compound that has gained attention for its potential use as a therapeutic agent. This compound has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Structural Studies

  • A synthetic route for a structurally similar compound, 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol, was developed, indicating the potential for synthesizing complex molecules with (E)-2-(2-chlorophenyl)-N-(1-pyridin-4-ylethyl)ethenesulfonamide as a base structure. This study involved identifying dynamic processes due to nitrogen inversion and determining conformational properties using NMR spectroscopy and MO calculations (Korošec et al., 2006).

Ligand and Catalysis Research

  • The compound's derivatives, specifically N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, have been studied for their potential as ligands in catalytic processes. These ligands were utilized in Cp*IrIIICl complexes for transfer hydrogenation of various substrates, demonstrating the utility of such derivatives in catalytic reactions and potential pharmaceutical applications (Ruff et al., 2016).

Molecular and Supramolecular Structures

  • Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide revealed insights into their molecular and supramolecular structures. These compounds showed varying N-H...N hydrogen bonding and π-π stacking interactions, suggesting potential applications in the development of new materials or molecular assemblies (Jacobs et al., 2013).

Electro-Optic Material Development

  • Derivatives of this compound, such as 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene, have been synthesized for use in nonlinear optical/electro-optic materials. This research highlights the potential of this compound derivatives in developing advanced materials for electro-optic applications (Facchetti et al., 2003).

Pharmaceutical Research

  • While specific studies directly involving this compound in pharmaceutical research are not available, closely related compounds have been explored for potential therapeutic applications. For instance, methylbenzenesulfonamide derivatives have been studied as antagonists in HIV-1 infection prevention, indicating a broader scope for research into sulfonamide derivatives in pharmaceutical contexts (Cheng De-ju, 2015).

properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-(1-pyridin-4-ylethyl)ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-12(13-6-9-17-10-7-13)18-21(19,20)11-8-14-4-2-3-5-15(14)16/h2-12,18H,1H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOPFXNWLVJCAA-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NS(=O)(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=NC=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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